4-Bromo-5-propylthiophene-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

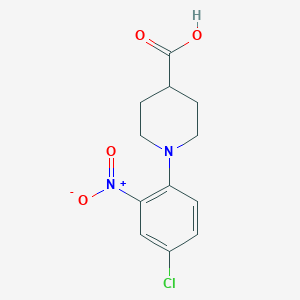

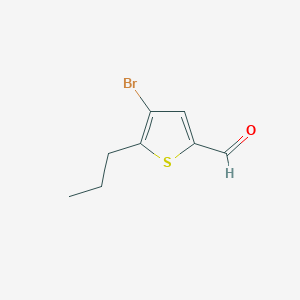

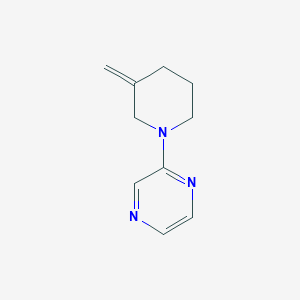

“4-Bromo-5-propylthiophene-2-carbaldehyde” (CAS# 938006-81-6) is a useful research chemical . It has a molecular weight of 233.13 and a molecular formula of C8H9BrOS . The IUPAC name for this compound is 4-bromo-5-propylthiophene-2-carbaldehyde .

Molecular Structure Analysis

The molecular structure of “4-Bromo-5-propylthiophene-2-carbaldehyde” can be represented by the canonical SMILES string: CCCC1=C(C=C(S1)C=O)Br . The InChI string for this compound is InChI=1S/C8H9BrOS/c1-2-3-8-7(9)4-6(5-10)11-8/h4-5H,2-3H2,1H3 .

Physical And Chemical Properties Analysis

The compound has a boiling point of 294.2±40.0 ℃ at 760 mmHg and a density of 1.493±0.06 g/cm3 . It has a topological polar surface area of 45.3 .

Aplicaciones Científicas De Investigación

Synthesis and Biological Applications

A study by Ali et al. (2013) highlights the design and synthesis of various novel arylthiophene-2-carbaldehyde compounds, including derivatives similar to 4-Bromo-5-propylthiophene-2-carbaldehyde, via Suzuki-Miyaura cross-coupling reactions. These compounds were evaluated for antibacterial, haemolytic, antiurease, and nitric oxide scavenging capabilities, demonstrating significant biological activities. Specifically, certain derivatives exhibited outstanding antibacterial and urease inhibition activities, suggesting their potential in developing new antimicrobial and urease inhibitory agents (Ali et al., 2013).

Asymmetric Synthesis and Catalysis

Research by Brandau et al. (2006) introduced an organocatalytic approach for creating optically active, highly functionalized tetrahydrothiophenes. This method could be leveraged for synthesizing derivatives of 4-Bromo-5-propylthiophene-2-carbaldehyde, emphasizing the versatility of thiophene derivatives in asymmetric synthesis and the potential application in biochemistry and pharmaceutical science (Brandau, Maerten, & Jørgensen, 2006).

Material Science Applications

Xu and Yu (2011) discussed the preparation of novel fluorescent aryl-substituted thiophene derivatives from 4-Bromothiophene-2-carbaldehyde. These compounds were found to be promising for organic light-emitting diode (OLED) materials, indicating the role of thiophene derivatives in the development of advanced functional materials for electronics and photonics (Xu & Yu, 2011).

Advanced Organic Synthesis

Antonioletti et al. (1986) described the photochemical synthesis of phenyl-2-thienyl derivatives from 5-bromo- and 5-iodo-thiophene-2-carbaldehyde, showcasing the chemical versatility of thiophene derivatives in synthesizing complex organic molecules. This study underscores the potential of 4-Bromo-5-propylthiophene-2-carbaldehyde in facilitating novel organic transformations and the synthesis of structurally diverse compounds (Antonioletti et al., 1986).

Mecanismo De Acción

Target of Action

The exact targets of “4-Bromo-5-propylthiophene-2-carbaldehyde” are currently unknown. Aldehyde groups in other compounds are known to react with various biological molecules, including proteins and dna, which could potentially influence cellular functions .

Pharmacokinetics

The compound’s molecular weight (23313 g/mol ) is within the range that is generally favorable for oral bioavailability in drug design.

Propiedades

IUPAC Name |

4-bromo-5-propylthiophene-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrOS/c1-2-3-8-7(9)4-6(5-10)11-8/h4-5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVPKRYDGRCPACY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=C(S1)C=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraene](/img/structure/B2940591.png)

![2-[(2,3-Difluorophenyl)amino]cyclohexan-1-ol](/img/structure/B2940595.png)

![2-[3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile](/img/structure/B2940601.png)

![7-methoxy-5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2940603.png)